molecular formula C25H26N2O4 B5745997 N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide) CAS No. 303061-77-0

N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide)

Cat. No. B5745997
CAS RN: 303061-77-0
M. Wt: 418.5 g/mol
InChI Key: DNTDZAURLPOWOA-UHFFFAOYSA-N
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Description

N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide) is a synthetic compound that has gained significant attention in the field of scientific research. Its unique structure and properties make it a promising candidate for various applications, including drug discovery and development.

Scientific Research Applications

N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide) has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been reported to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new antibiotics and antiviral drugs.

Mechanism of Action

The mechanism of action of N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide) is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis and cell division. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects
N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide) has been shown to affect various biochemical and physiological processes, including the regulation of cell cycle progression, DNA repair, and the production of reactive oxygen species. Additionally, it has been reported to induce changes in gene expression, leading to alterations in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide) is its potent anticancer activity, making it a valuable tool for the study of cancer biology and the development of new cancer therapies. However, its high toxicity and low solubility in aqueous solutions can pose challenges for its use in lab experiments.

Future Directions

There are several future directions for the study of N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide), including the development of new synthetic methods to improve its solubility and reduce its toxicity. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, its potential applications in the development of new antibiotics and antiviral drugs should be explored further.
Conclusion
N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide) is a synthetic compound that has shown great promise in the field of scientific research. Its potent anticancer activity, antimicrobial, antifungal, and antiviral properties, make it a valuable tool for the study of cancer biology and the development of new cancer therapies. Further studies are needed to fully understand its mechanism of action and identify its molecular targets, and to explore its potential applications in the development of new antibiotics and antiviral drugs.

Synthesis Methods

N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide) can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde and 2-methylbenzamide in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)-[(2-methylbenzoyl)amino]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-16-9-5-7-11-19(16)24(28)26-23(18-13-14-21(30-3)22(15-18)31-4)27-25(29)20-12-8-6-10-17(20)2/h5-15,23H,1-4H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTDZAURLPOWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303061-77-0
Record name N-((3,4-DIMETHOXYPHENYL)((2-METHYLBENZOYL)AMINO)METHYL)-2-METHYLBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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